molecular formula C24H17ClF3N5OS B11675868 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11675868
M. Wt: 515.9 g/mol
InChI Key: RPJDSQHHWAPWNA-IPPBACCNSA-N
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Preparation Methods

The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common synthetic route includes the reaction of 4-chlorophenylhydrazine with phenyl isothiocyanate to form a triazole intermediate. This intermediate is then reacted with 4-(trifluoromethyl)benzaldehyde under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified triazole derivatives and substituted phenyl compounds.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include those related to oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide include:

These compounds share similar structural features but differ in the substituents on the triazole and phenyl rings, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C24H17ClF3N5OS

Molecular Weight

515.9 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C24H17ClF3N5OS/c25-19-12-8-17(9-13-19)22-31-32-23(33(22)20-4-2-1-3-5-20)35-15-21(34)30-29-14-16-6-10-18(11-7-16)24(26,27)28/h1-14H,15H2,(H,30,34)/b29-14+

InChI Key

RPJDSQHHWAPWNA-IPPBACCNSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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